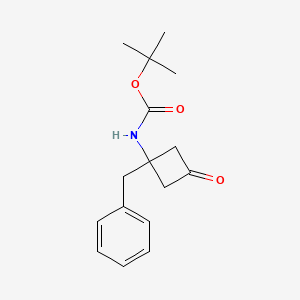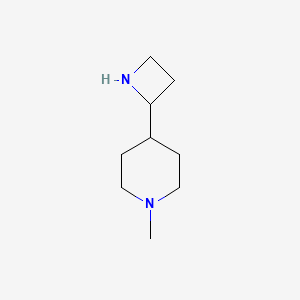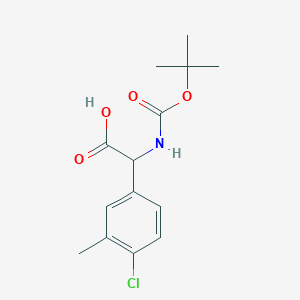![molecular formula C17H20N4O4 B13479208 5-[[(2R)-2-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479208.png)
5-[[(2R)-2-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role in the development of therapeutic agents, particularly in the treatment of various diseases related to the immune system and cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves several steps. One common method includes the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in the presence of a base such as DIEA (diisopropylethylamine) in DMSO (dimethyl sulfoxide) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced purification techniques such as preparative HPLC (High-Performance Liquid Chromatography) to achieve the desired product quality .
化学反应分析
Types of Reactions
5-[(2-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
科学研究应用
5-[(2-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancer and immune-related diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 5-[(2-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain proteins, modulating their activity and leading to downstream effects that can inhibit cancer cell growth or modulate immune responses .
相似化合物的比较
Similar Compounds
- 4-((4-aminobutyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride
- 4-Aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride
Uniqueness
Compared to similar compounds, 5-[(2-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione exhibits unique properties such as higher binding affinity to target proteins and enhanced stability under physiological conditions. These characteristics make it a valuable compound in medicinal chemistry and drug development .
属性
分子式 |
C17H20N4O4 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
5-(2-aminobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H20N4O4/c1-2-9(18)8-19-10-3-4-11-12(7-10)17(25)21(16(11)24)13-5-6-14(22)20-15(13)23/h3-4,7,9,13,19H,2,5-6,8,18H2,1H3,(H,20,22,23) |
InChI 键 |
RMBMKOZHZYKTKV-UHFFFAOYSA-N |
规范 SMILES |
CCC(CNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13479131.png)
![4-[4-[4-(2-Aminoethyl)piperazine-1-carbonyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B13479148.png)




![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-M-tolyl-propionic acid](/img/structure/B13479191.png)


![4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid](/img/structure/B13479220.png)




